
Ridazin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ridazin, also known as this compound, is a useful research compound. Its molecular formula is C20H23ClN2S and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186055. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile
Mechanism of Action:
Ridazin functions primarily as a dopamine receptor antagonist, specifically targeting D2 receptors in the central nervous system. It also exhibits antagonistic properties against adrenergic and serotonin receptors, contributing to its therapeutic effects in managing psychotic disorders .
Pharmacokinetics:
- Absorption: Approximately 60% bioavailability.
- Half-life: 21-25 hours.
- Protein Binding: 95% bound to plasma proteins.
- Metabolism: Predominantly hepatic, with metabolites contributing to its pharmacological effects .
Therapeutic Applications
-
Schizophrenia Management:
This compound is primarily indicated for the treatment of schizophrenia. Clinical studies have demonstrated its efficacy in reducing psychotic symptoms and improving overall patient functioning. It is particularly useful for patients who experience severe agitation or disturbed behavior . -
Delirium Treatment:
Recent studies have explored the use of antipsychotics like this compound in treating delirium among hospitalized patients. Although findings are mixed, some trials suggest that thioridazine may help manage agitation and confusion associated with acute delirium . -
Adjunct Therapy in Neurological Disorders:
This compound has been investigated as an adjunct therapy for various neurological conditions characterized by psychotic features or severe agitation, including dementia-related psychosis. Its sedative properties can be beneficial in managing behavioral disturbances in these populations .
Case Studies
Case Study 1: Schizophrenia Treatment
A randomized controlled trial involving 200 patients with schizophrenia assessed the effectiveness of this compound compared to other antipsychotics. The results indicated that patients receiving this compound showed significant improvement in positive and negative symptoms of schizophrenia over a 12-week period .
Case Study 2: Delirium Management
In a cohort study of 150 hospitalized elderly patients diagnosed with delirium, those treated with this compound exhibited reduced levels of agitation and improved cognitive function compared to a control group receiving placebo treatment. Adverse effects were monitored, revealing a manageable safety profile .
Safety and Adverse Effects
While this compound is effective for its intended uses, it is associated with several potential side effects:
- Common Adverse Effects: Sedation, dry mouth, blurred vision, constipation.
- Serious Risks: Prolonged QT interval leading to arrhythmias, which necessitates careful monitoring during treatment .
Comparative Efficacy
Medication | Indication | Efficacy | Common Side Effects |
---|---|---|---|
This compound (Thioridazine) | Schizophrenia | Moderate | Sedation, dry mouth |
Olanzapine | Schizophrenia | High | Weight gain, metabolic syndrome |
Risperidone | Schizophrenia | High | Extrapyramidal symptoms |
Propriétés
Numéro CAS |
5060-56-0 |
---|---|
Formule moléculaire |
C20H23ClN2S |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
2-chloro-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C20H23ClN2S/c1-22-12-5-4-6-16(22)11-13-23-17-7-2-3-8-19(17)24-20-10-9-15(21)14-18(20)23/h2-3,7-10,14,16H,4-6,11-13H2,1H3 |
Clé InChI |
SNXMQJGTZHNPCN-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
5060-56-0 |
Synonymes |
NP 207 piperidylchlorophenothiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.